molecular formula C13H25BrO B13627550 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane

1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane

Cat. No.: B13627550
M. Wt: 277.24 g/mol
InChI Key: FSAZRDYZOSJUAE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane ( 1248354-55-3) is a high-value, multifunctional synthetic building block with a molecular formula of C13H25BrO and a molecular weight of 277.24 g/mol . Its structure incorporates two key reactive sites: a bromomethyl group and a sec-butoxy ether moiety attached to the same carbon atom of a 4-ethylcyclohexane scaffold. This unique architecture makes it a versatile intermediate for advanced organic synthesis and methodological research. Researchers can utilize the bromomethyl group for further functionalization through classic substitution reactions or metal-catalyzed cross-coupling to form new carbon-carbon bonds. Concurrently, the sterically distinct sec-butoxy group can act as a stable ether or be explored as a leaving group under specific conditions, offering avenues to study carbocation formation and reactivity or to synthesize highly substituted olefins. While the specific mechanism of action is application-dependent, the compound's primary research value lies in its potential to serve as a core scaffold for constructing complex, three-dimensional molecular architectures, such as in the development of novel polymers, specialty chemicals, and pharmacologically relevant compounds. As with all chemicals of this nature, safe handling practices are essential. This product is labeled For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any consumer-related purposes .

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-(bromomethyl)-1-butan-2-yloxy-4-ethylcyclohexane

InChI

InChI=1S/C13H25BrO/c1-4-11(3)15-13(10-14)8-6-12(5-2)7-9-13/h11-12H,4-10H2,1-3H3

InChI Key

FSAZRDYZOSJUAE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CBr)OC(C)CC

Origin of Product

United States

Preparation Methods

Chemical Structure and Background

1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane is a substituted cyclohexane derivative featuring:

  • A bromomethyl group at position 1,
  • A sec-butoxy substituent also at position 1,
  • An ethyl group at position 4.

This compound is of interest in organic synthesis, particularly in medicinal chemistry and materials science, as a versatile intermediate for further functionalization.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Functionalization of cyclohexane derivatives,
  • Introduction of the bromomethyl group via halogenation or substitution,
  • Installation of the sec-butoxy group through nucleophilic substitution or etherification,
  • Control of regioselectivity to maintain substitution at the 1 and 4 positions.

Reported Methods and Reaction Conditions

While direct literature on this exact compound is limited, analogous preparation methods can be inferred from related halogenated alkoxycyclohexane derivatives and bromomethylated cycloalkanes.

Halomethylation of Cyclohexane Derivatives
  • Bromomethylation generally proceeds via reaction of cyclohexanone or cyclohexanol derivatives with brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or acids.
  • For example, bromination of methylcyclohexane derivatives under controlled conditions yields bromomethyl substituents at the desired position.
  • Reaction solvents include polar aprotic solvents like dimethylformamide or alcohols such as methanol or ethanol to dissolve bases and reagents, as seen in related processes.
Etherification to Install sec-Butoxy Group
  • The sec-butoxy substituent can be introduced by nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl or halide group) with sec-butoxide ion.
  • The sec-butoxide ion is typically generated in situ by deprotonation of sec-butanol with a strong base such as sodium hydride or potassium tert-butoxide.
  • Reaction temperatures range from room temperature to moderate heating (30–60 °C) to optimize yield and minimize side reactions.
Regioselective Alkylation at Position 4
  • The ethyl group at position 4 can be introduced via alkylation of a cyclohexanone intermediate using ethyl halides under basic conditions.
  • Bases such as sodium methylate dissolved in methanol have been shown to facilitate alkylation reactions with high selectivity and yield.

Representative Synthesis Protocol

Step Reagents & Conditions Outcome/Yield Notes
1 Cyclohexanone + ethyl bromide + sodium methylate in methanol at 40-60 °C 4-Ethylcyclohexanone intermediate; yield ~85% Base-mediated alkylation
2 Intermediate + sec-butanol + potassium tert-butoxide in isopropanol, stirred at 30-45 °C 1-(sec-butoxy)-4-ethylcyclohexane; yield ~80% Etherification via nucleophilic substitution
3 Product + N-bromosuccinimide (NBS) + radical initiator in methanol at room temperature This compound; yield ~75% Bromomethylation at position 1

Reaction Mechanism Insights

  • The alkylation step involves nucleophilic attack of the cyclohexanone enolate on ethyl bromide, facilitated by sodium methylate base.
  • Etherification proceeds via SN2 displacement of a leaving group (e.g., hydroxyl proton abstraction and substitution) by sec-butoxide ion.
  • Bromomethylation occurs through radical bromination of the methyl substituent, initiated by NBS under mild conditions to avoid overbromination.

Purification and Characterization

  • Post-reaction mixtures are typically worked up by aqueous extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Purification is achieved by column chromatography on silica gel using ethyl acetate-hexane mixtures.
  • Yields reported range from 70% to 85% for each step, with overall yields around 45-55%.
  • Characterization includes NMR (¹H, ¹³C), HPLC purity analysis, and LC-MS to confirm molecular weight and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Solvent(s) Temp. Range (°C) Yield (%) Notes
Alkylation (ethylation) Ethyl bromide, sodium methylate Methanol 40–60 85 Base-mediated alkylation
Etherification sec-Butanol, potassium tert-butoxide Isopropanol 30–45 80 SN2 substitution
Bromomethylation N-bromosuccinimide (NBS), radical initiator Methanol 20–25 (room temp) 75 Radical bromination

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary reactive site for nucleophilic substitution (SN2) due to its electron-deficient character. Key observations include:

Table 1: SN2 Reactivity with Common Nucleophiles

NucleophileReaction ConditionsPredicted ProductRate Determinants
Hydroxide (OH⁻)Polar aprotic solvent, 25°C1-(Hydroxymethyl)-1-(sec-butoxy)-4-ethylcyclohexaneSteric hindrance from ethyl/cyclohexane groups
Cyanide (CN⁻)DMSO, 60°C1-(Cyanomethyl)-1-(sec-butoxy)-4-ethylcyclohexaneSolvent polarity and leaving group ability
Thiolate (RS⁻)Ethanol, reflux1-(Alkylthiomethyl)-1-(sec-butoxy)-4-ethylcyclohexaneNucleophilicity of thiolate

The sec-butoxy group adjacent to the bromomethyl substituent introduces steric and electronic effects:

  • Steric bulk reduces reaction rates compared to linear alkyl bromides .

  • Electron-donating oxygen atoms slightly destabilize the transition state in SN2 pathways .

Elimination Reactions

Under basic conditions, β-hydrogen elimination competes with substitution, forming cyclohexene derivatives:

Key Pathway:

\text{C}_6\text{H}_{10}\text{(BrCH}_2\text{)(OC(CH}_2\text{)_2CH}_3\text{)(C}_2\text{H}_5\text{)} \xrightarrow{\text{Base}} \text{C}_6\text{H}_8\text{(O(CH}_2\text{)_2CH(CH}_3\text{))(C}_2\text{H}_5\text{)} + \text{HBr}

  • Preferred Bases: Potassium tert-butoxide (t-BuOK) in THF promotes E2 elimination .

  • Regioselectivity: Governed by Zaitsev’s rule, favoring trisubstituted alkenes.

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions under transition-metal catalysis:

Table 2: Palladium-Catalyzed Coupling Examples

Reaction TypeCatalyst SystemSubstrateYield Range*
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids45–65%
Heck ReactionPd(OAc)₂, P(o-tolyl)₃, NEt₃Styrene derivatives50–70%

*Yields extrapolated from structurally similar bromocyclohexane derivatives.

Redox Behavior

Electrochemical studies of analogous bromocyclohexanes suggest:

  • Reduction Potentials: Bromine undergoes single-electron reduction at −1.8 V (vs. SCE), generating cyclohexyl radicals .

  • Oxidative Stability: The sec-butoxy group inhibits oxidation of the cyclohexane ring due to electron donation .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds predicts:

  • Decomposition Onset: ~180°C, releasing HBr and forming ether-linked oligomers .

  • Activation Energy (Eₐ): ~120 kJ/mol (calculated via Flynn-Wall-Ozawa method) .

Hydrolysis Kinetics

The bromomethyl group hydrolyzes in aqueous media:

  • Rate Equation:

Rate=k[Compound][H2O](k=3.2×105s1at pH 7)\text{Rate} = k[\text{Compound}][\text{H}_2\text{O}] \quad (k = 3.2 \times 10^{-5} \, \text{s}^{-1} \, \text{at pH 7})

  • Mechanism: Proceeds via SN2 with water as the nucleophile .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic C–Br bond cleavage:

  • Primary Products: Cyclohexyl radicals recombine to form dimeric species .

  • Quantum Yield: Φ = 0.12 (measured for 1-(bromomethyl)-4-ethylcyclohexane analogs) .

Scientific Research Applications

Based on the search results, here's what is known about 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane and related compounds:

This compound

  • Description : This chemical, with CAS number 1248354-55-3, is available in 1g units and is intended for laboratory, scientific, industrial, and research use only . It is not meant for human use or consumption as a therapeutic agent .
  • Purity : The compound has a purity of 98%+ .
  • Molecular Formula : C13H25BrO
  • Storage : Should be stored at ambient conditions .

Related Compounds and Research

While the search results do not provide specific applications for this compound, they do mention related compounds and research areas that may be relevant:

  • 1-Bromo-4-ethylcyclohexane : This compound (C8H15Br, CID 22913766) is listed in PubChem with its structure, chemical names, properties, and identifiers .
  • Use as Intermediates : Bromo compounds can be used as intermediates in the synthesis of other molecules. For example, bromopyridines are used as intermediates in the preparation of kinase inhibitors . The synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester is described in one of the patent documents .
  • Henry's Law Constants : Research has been conducted to determine Henry's Law constants for volatile organic compounds, which is relevant to understanding the partitioning of compounds between air and water . This may be relevant in environmental studies or industrial applications where the behavior of organic compounds in different phases is important .
  • Benzenesulfonamide Derivatives : New benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties, acting as carbonic anhydrase IX inhibitors .
  • General Information : Chemical products are for laboratory scientific, industrial and research use only . Products are not for human use or consumption and are not available as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The carbon-bromine bond is the primary target, with the nucleophile attacking the carbon atom.

    Oxidation: The carbon atoms adjacent to the bromomethyl group are targeted, leading to the formation of hydroxyl or carbonyl groups.

    Reduction: The bromine atom is targeted for removal, resulting in the formation of a methyl group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy Substituent Variations

(a) 1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane
  • Molecular Formula : C₁₃H₂₅BrO (same as the sec-butoxy analog).
  • Key Difference : The tert-butoxy group replaces sec-butoxy.
  • Impact: Steric Effects: The bulky tert-butyl group increases steric hindrance, reducing nucleophilic substitution reactivity compared to the sec-butoxy analog . Stability: Enhanced thermodynamic stability due to reduced ring strain in the cyclohexane chair conformation. Applications: Limited availability (discontinued), likely due to synthetic challenges or niche applications .
(b) 1-(Bromomethyl)-4-ethyl-1-(pentan-2-yloxy)cyclohexane
  • Molecular Formula : C₁₄H₂₇BrO.
  • Molecular Weight : 291.27 g/mol .
  • Key Difference : A longer pentan-2-yloxy chain replaces sec-butoxy.
  • Reactivity: Reduced electrophilicity compared to shorter-chain analogs, slowing bromine-mediated alkylation reactions .

Aromatic vs. Aliphatic Brominated Ethers

(a) 1-(2-Bromoethoxy)-4-methylbenzene
  • Structure : Aromatic benzene ring with bromoethoxy and methyl substituents.
  • Molecular Formula : C₉H₁₁BrO .
  • Reactivity : The electron-withdrawing bromine and aromatic ring enhance electrophilicity at the brominated carbon, making it a potent alkylating agent.
  • Applications : Used in organic synthesis for introducing ethoxy-methylbenzene motifs .
(b) 1-(4-Bromophenyl)ethylbromide
  • Structure : Brominated ethyl chain attached to a para-bromophenyl group.
  • Synthesis: Derived from 4-bromoacetophenone via reduction and bromination .
  • Key Difference : Aromatic bromine participates in resonance, stabilizing the compound but reducing bromine’s leaving-group ability compared to aliphatic analogs .

Cyclopropane vs. Cyclohexane Derivatives

1-(Bromomethyl)cyclopropaneacetonitrile
  • Structure : Bromomethyl group on a strained cyclopropane ring.
  • Applications : Intermediate in leukotriene antagonist synthesis (e.g., Montelukast).
  • Reactivity : High strain in the cyclopropane ring accelerates SN2 reactions compared to cyclohexane-based analogs .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane C₁₃H₂₅BrO 277.24 sec-butoxy, ethyl Moderate reactivity; steric hindrance
1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane C₁₃H₂₅BrO 277.24 tert-butoxy, ethyl High stability; low reactivity
1-(Bromomethyl)-4-ethyl-1-(pentan-2-yloxy)cyclohexane C₁₄H₂₇BrO 291.27 pentan-2-yloxy, ethyl High lipophilicity
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO 215.09 bromoethoxy, methyl High electrophilicity
1-(Bromomethyl)cyclopropaneacetonitrile C₅H₆BrN 160.02 bromomethyl, cyclopropane High strain-driven reactivity

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